3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl- is an organic compound that belongs to the class of furans and thioamides This compound is characterized by the presence of a furan ring, a thioamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Thioamide Group: The thioamide group can be introduced via reactions involving thiourea or other sulfur-containing reagents.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with methoxy and propenyloxy groups through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Furancarbothioamide, N-(4-methoxyphenyl)-2-methyl-: Lacks the propenyloxy group.
3-Furancarbothioamide, N-(3-(2-propenyloxy)phenyl)-2-methyl-: Lacks the methoxy group.
Uniqueness
3-Furancarbothioamide, N-(4-methoxy-3-(2-propenyloxy)phenyl)-2-methyl- is unique due to the presence of both methoxy and propenyloxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
178870-13-8 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-methoxy-3-prop-2-enoxyphenyl)-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H17NO3S/c1-4-8-20-15-10-12(5-6-14(15)18-3)17-16(21)13-7-9-19-11(13)2/h4-7,9-10H,1,8H2,2-3H3,(H,17,21) |
InChI Key |
MEAQEWKWEUTTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)OCC=C |
Origin of Product |
United States |
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